N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide
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Overview
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo-pyrazine core, which is a fused heterocyclic system, and a picolinamide moiety, which is a derivative of picolinic acid.
Mechanism of Action
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide are c-Met/VEGFR-2 kinases . These kinases play a crucial role in the growth and proliferation of cells, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition prevents the downstream signaling pathways associated with these kinases, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell growth and proliferation . This disruption leads to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s inhibitory activities against c-met/vegfr-2 kinases and its antiproliferative activities against various cancer cell lines suggest that it may have good bioavailability .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of these cells in a dose-dependent manner and induces their late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. For example, the reaction of an appropriate hydrazide with a nitrile in the presence of a base such as sodium ethoxide can yield the triazolo-pyrazine core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Picolinamide Moiety: The picolinamide moiety can be attached through an amide coupling reaction. This can be achieved by reacting the triazolo-pyrazine intermediate with picolinic acid or its derivatives in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets, particularly in the context of kinase inhibition and signal transduction.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Triazolo-pyrazine Derivatives: Compounds with similar triazolo-pyrazine cores, such as triazolo[4,3-a]pyrazine derivatives, exhibit comparable biological activities.
Picolinamide Derivatives: Compounds with picolinamide moieties, such as picolinic acid derivatives, also show similar biological properties.
Uniqueness
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide is unique due to its specific combination of the triazolo-pyrazine core and the picolinamide moiety
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)8-7-16-14)9-17-13(21)10-5-3-4-6-15-10/h3-8H,2,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVPNIWEWXMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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